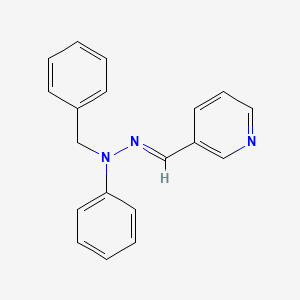
nicotinaldehyde benzyl(phenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinaldehyde benzyl(phenyl)hydrazone (NBPH) is a chemical compound that has garnered significant interest in scientific research due to its unique properties. It is a hydrazone derivative of nicotinaldehyde, which is a key intermediate in the synthesis of various organic compounds. NBPH has been investigated for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of nicotinaldehyde benzyl(phenyl)hydrazone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer cell proliferation. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which are key processes involved in the development of various diseases. This compound has also been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of nicotinaldehyde benzyl(phenyl)hydrazone is its high purity and stability, which makes it a reliable compound for use in scientific research. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of nicotinaldehyde benzyl(phenyl)hydrazone. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of the mechanism of action of this compound to better understand its biological effects. Additionally, further research is needed to determine the optimal conditions for the use of this compound in various experiments and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, this compound is a unique compound with a range of potential applications in scientific research. It has been investigated for its potential use in the development of new drugs for the treatment of various diseases and has been shown to exhibit a range of biological activities. Further research is needed to fully understand the mechanism of action of this compound and to identify any potential limitations or side effects of its use.
Synthesis Methods
The synthesis of nicotinaldehyde benzyl(phenyl)hydrazone involves the reaction of nicotinaldehyde with benzyl(phenyl)hydrazine in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a white crystalline solid with a high purity. The synthesis method has been optimized to improve the yield and purity of this compound, making it a viable candidate for use in scientific research.
Scientific Research Applications
Nicotinaldehyde benzyl(phenyl)hydrazone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been investigated for its potential use in the development of new drugs for the treatment of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
IUPAC Name |
N-benzyl-N-[(E)-pyridin-3-ylmethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-3-8-17(9-4-1)16-22(19-11-5-2-6-12-19)21-15-18-10-7-13-20-14-18/h1-15H,16H2/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKDVNSQSNFYGD-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

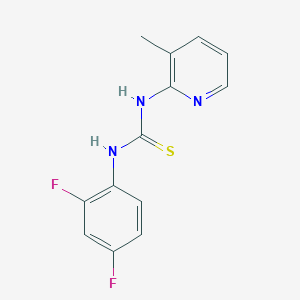
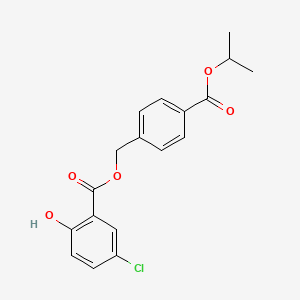
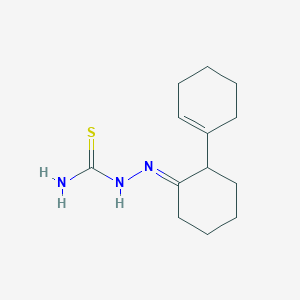

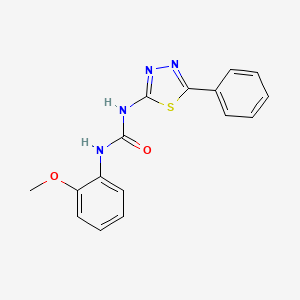
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)
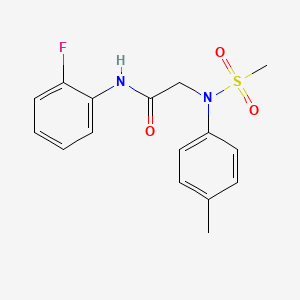

![N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5704814.png)



![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)